molecular formula C13H22O B1247380 (-)-dihydroedulan II

(-)-dihydroedulan II

Cat. No.: B1247380
M. Wt: 194.31 g/mol
InChI Key: IVTQSEFLDHBCDZ-LOWVWBTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Dihydroedulan II is a sesquiterpene compound of interest in natural product and analytical research. It has been identified as a significant constituent of various plant essential oils . For instance, it was found to be the major component (27.5%) in the essential oil from the leaves of Bixa orellana , a plant from the Ecuadorian Amazon . This compound, with the molecular formula C13H22O and a molecular weight of 194.31 g/mol, is often studied in the context of the chemical makeup and bioactivity of plant extracts . Researchers value this compound primarily as a high-purity analytical standard for the identification and quantification of this specific stereoisomer in complex natural mixtures using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) . Its presence contributes to the characteristic chemical profile of an essential oil and may play a role in the observed biological activities of the source plant . Further research is required to fully elucidate its specific mechanisms of action and potential applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(2S,4aR,8aS)-2,5,5,8a-tetramethyl-3,4,4a,6-tetrahydro-2H-chromene

InChI

InChI=1S/C13H22O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h5,9-11H,6-8H2,1-4H3/t10-,11+,13-/m0/s1

InChI Key

IVTQSEFLDHBCDZ-LOWVWBTDSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@](O1)(C=CCC2(C)C)C

Canonical SMILES

CC1CCC2C(CC=CC2(O1)C)(C)C

Origin of Product

United States

Natural Occurrence and Biological Distribution of Dihydroedulan Ii

Isolation and Identification from Botanical Sources

The compound (-)-dihydroedulan II has been successfully isolated and identified from a wide array of botanical sources, primarily through the analysis of their essential oils. Gas chromatography-mass spectrometry (GC-MS) is the principal analytical technique used for its identification and quantification.

This compound is a constituent of the essential oils of several plant species from diverse families.

Arctium lappa (Burdock): The essential oil extracted from the leaves of Arctium lappa has been found to contain this compound at a concentration of 5.3%. researchgate.net The root of the plant is also a source of essential oil, though the composition can vary. aromatherapyoil.inscispace.com

Bougainvillea spectabilis (Great Bougainvillea): Analysis of the essential oil from the aerial parts of Bougainvillea spectabilis revealed the presence of dihydroedulan II at 5.6%. scicell.orgresearchgate.net This was one of the main norisoprenoides identified in the oil. scicell.orgresearchgate.net

Capparis spinosa (Caper): In the essential oil emulsion from caper leaves, this compound was identified at a concentration of 0.60%. nih.gov

Cleome amblyocarpa (Spider Flower): The essential oil hydrodistilled from the above-ground parts of this herbaceous plant contains this compound at 1.64%. nih.govresearchgate.net

Sambucus nigra (Elderberry): The characteristic odor of elderberry juice is attributed in part to dihydroedulan, which is found in relatively high concentrations in the headspace of the juice. tinkturenpresse.de It is considered one of the key compounds, along with β-damascenone and nonanal (B32974), that correlate with the sensory quality of elderberry. tinkturenpresse.de

While the prompt mentions Centaurium erythraea, Origanum vulgare, Lepechinia rufocampii, and Bupleurum turcicum as potential sources, specific data confirming the presence of this compound in their essential oils was not found in the provided search results. Studies on the essential oils of these plants have identified other major constituents. For instance, Origanum vulgare essential oil is often rich in carvacrol, thymol, and γ-terpinene. mdpi.comrjpharmacognosy.irmums.ac.irnetjournals.org The essential oil of Lepechinia rufocampii has been reported to be abundant in methyl ketones like undecan-2-one and nonan-2-one, as well as (E)-caryophyllene. ms-editions.clresearchgate.netscilit.com

Table 1: Presence of this compound in Plant Essential Oils

Plant Species Plant Part Concentration (%)
Arctium lappa Leaves 5.3 researchgate.net
Bougainvillea spectabilis Aerial Parts 5.6 scicell.orgresearchgate.net
Capparis spinosa Leaves 0.60 nih.gov
Cleome amblyocarpa Above-ground parts 1.64 nih.govresearchgate.net
Sambucus nigra Fruit/Juice Present, contributes to aroma tinkturenpresse.de

The concentration of this compound in essential oils is not static; it can be influenced by various factors, including the specific plant part used for extraction, geographical location, and cultivation conditions. For example, studies on Cleome amblyocarpa have shown that the chemical profile of its essential oil can change significantly based on irrigation levels. researchgate.netcapes.gov.br Similarly, the composition of Origanum vulgare essential oil varies depending on the geographical location of the plant population. mums.ac.ir

This compound is often found alongside other volatile compounds, particularly other norisoprenoids and terpenes.

In Arctium lappa leaf oil , it co-occurs with major components such as β-thujone (11.6%), caryophyllene (B1175711) oxide (8.3%), cuminaldehyde (7.7%), camphor (5.3%), and β-ionone (4.7%). researchgate.net

In Bougainvillea spectabilis , it is found with other norisoprenoids, most notably α-(E)-ionone (9.8%). scicell.orgresearchgate.net The oil also contains significant amounts of methyl salicylate (21.8%) and terpinolene (8.2%). scicell.orgresearchgate.net

In Cleome amblyocarpa , this compound is part of a group of carotenoid-derived compounds that also includes theaspirane (B1216395) A (1.39%). nih.govresearchgate.net

The aroma profile of Sambucus nigra is complex, with dihydroedulan co-occurring with β-damascenone, another significant C13-norisoprenoid, which is also formed from the degradation of carotenoids. tinkturenpresse.deresearchgate.net

The essential oil of Capparis spinosa leaves contains a unique profile where this compound is found with sulfur-containing compounds like dimethyl tetrasulfide (18.41%) and dimethyl trisulfide (12.58%), as well as methyl isothiocyanate (7.97%) and terpinen-4-ol (6.76%). nih.gov

Table 2: Co-occurring Compounds with this compound in Select Plant Essential Oils

Plant Species Major Co-occurring Compounds
Arctium lappa β-Thujone, Caryophyllene oxide, β-Ionone researchgate.net
Bougainvillea spectabilis α-(E)-Ionone, Methyl salicylate, Terpinolene scicell.orgresearchgate.net
Cleome amblyocarpa Theaspirane A nih.govresearchgate.net
Sambucus nigra β-Damascenone tinkturenpresse.de
Capparis spinosa Dimethyl tetrasulfide, Dimethyl trisulfide, Methyl isothiocyanate nih.gov

Classification as an Apocarotenoid-Derived Compound and Biosynthetic Origins

This compound belongs to the C13-norisoprenoid group of compounds. scicell.org Norisoprenoids are classified as apocarotenoids, which are volatile secondary metabolites formed through the oxidative degradation of carotenoids. researchgate.net

The biosynthesis of these compounds involves the enzymatic or photo-oxidative cleavage of carotenoid precursors. The wide distribution of apocarotenoids like β-ionone and dihydroactinidiolide in nature is due to the abundance of their parent carotenoids and their own chemical stability. nih.gov Although the specific biosynthetic pathway for this compound is not detailed in the provided search results, its structural similarity to other C13-norisoprenoids, such as the edulans and ionones, strongly points to a shared origin from the degradation of C40 carotenoids. nih.govicipe.org The presence of this compound in various plant tissues, particularly in aromatic parts like flowers and fruits, is consistent with the role of carotenoid degradation in producing important flavor and fragrance compounds. nih.gov

Synthetic Strategies and Biosynthetic Pathways of Dihydroedulan Ii

Total and Enantioselective Synthesis Methodologies

Total synthesis approaches for (-)-dihydroedulan II focus on constructing the molecule from simpler, often achiral, starting materials. Enantioselective methods are crucial for producing the desired (-)-enantiomer, which is responsible for its characteristic aroma.

A pivotal strategy in the enantioselective synthesis of this compound involves the use of enzymes to resolve a racemic or diastereomeric mixture of a key precursor. researchgate.net Lipase-catalyzed enantioselective transesterification has been effectively employed to prepare enantiomerically enriched compounds that serve as building blocks for the target molecule. researchgate.net

The process typically begins with a diastereomeric mixture of dihydro-α-ionol. A lipase (B570770), a type of enzyme that catalyzes the hydrolysis of fats (esters), is used in a non-aqueous environment to selectively acylate one of the enantiomers of the alcohol. mdpi.com This enzymatic reaction creates an ester from one enantiomer while leaving the other unreacted. mdpi.comnih.gov The difference in the chemical nature of the resulting ester and the unreacted alcohol allows for their separation. The resolved precursor, (2R,1′RS)-dihydro-α-ionol, is then carried forward to synthesize this compound. researchgate.net The high selectivity of the lipase is critical for achieving the high enantiomeric purity required for the final product. researchgate.netcore.ac.uk

Table 1: Key Features of Lipase-Catalyzed Enantioselective Transesterification

FeatureDescriptionReference
Enzyme Lipase researchgate.net
Substrate Diastereomeric mixture of dihydro-α-ionol researchgate.net
Reaction Enantioselective transesterification (acylation) nih.govresearchgate.net
Key Outcome Resolution of enantiomers, providing (2R,1′RS)-dihydro-α-ionol researchgate.net
Advantage High stereoselectivity leading to enantiomerically enriched products core.ac.uk

Nickel-catalyzed electrochemical coupling reactions represent a modern approach for forming carbon-carbon bonds, which are fundamental to assembling the carbon skeleton of terpenes. rsc.orgchemrxiv.org This method uses electricity to drive the chemical transformation, often under mild conditions, avoiding the need for harsh chemical reductants. rsc.orgresearchgate.net

In a typical setup, a stable Ni(II) precatalyst is reduced at the cathode to a more reactive Ni(I) or Ni(0) species. rsc.org This species can then react with organic halides (electrophiles) in a process called oxidative addition to form an organonickel intermediate. rsc.org Subsequent steps, potentially involving another electrophile, lead to the formation of a new C-C bond and regeneration of the nickel catalyst. uci.edu While a direct application of this method for the total synthesis of this compound is not extensively detailed, its utility in coupling various sp2 and sp3 carbon centers makes it a powerful potential tool for assembling terpene precursors. chemrxiv.orgnih.gov The ability to control the reaction potential offers a tunable method for complex molecular construction. rsc.org

A common and effective method for constructing the tetrahydropyran (B127337) ring of dihydroedulan II involves the acid-catalyzed cyclization of specific acyclic diols derived from α-ionone. tandfonline.com This strategy mimics a plausible biosynthetic pathway.

In one described synthesis, the key precursor 4-(2′, 6′, 6′-trimethyl-2′-hydroxy-3′-cyclohexen-1′-yl)-butan-2-ol, itself derived from α-ionone, undergoes cyclization. tandfonline.com Treatment of this diol with an acid, such as acetic acid, promotes an intramolecular reaction where one of the hydroxyl groups attacks the double bond (or a carbocation formed from the other alcohol), leading to the formation of the six-membered ether ring characteristic of the edulan structure. tandfonline.com This reaction yields a mixture of diastereomers, including dihydroedulan I and dihydroedulan II, which can then be separated. tandfonline.com

Table 2: Precursors and Products in Cyclization Synthesis

PrecursorReagentProduct(s)Reference
4-(2′, 6′, 6′-trimethyl-2′-hydroxy-3′-cyclohexen-1′-yl)-butan-2-olAcetic AcidDihydroedulan I and Dihydroedulan II tandfonline.com

Chemoenzymatic and Stereoselective Approaches

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions to build complex molecules with high stereoselectivity. researchgate.net This approach is particularly well-suited for synthesizing optically active compounds like this compound.

The synthesis of this compound provides a clear example of this strategy. researchgate.net The key chiral center is established early in the synthesis using a highly enantioselective enzymatic step: the lipase-catalyzed resolution of dihydro-α-ionol. researchgate.net This step produces an enantiomerically enriched precursor. Subsequent steps in the synthesis are typically conventional chemical reactions, such as the acid-catalyzed cyclization to form the tetrahydropyran ring. researchgate.nettandfonline.com This combination ensures that the chirality established by the enzyme is transferred to the final product, resulting in a stereoselective synthesis of the desired (-)-enantiomer. researchgate.netnih.govnih.gov

Chemical Transformations and Derivatization Studies

Studying the chemical transformations of this compound allows for the creation of new derivatives and provides insight into its chemical reactivity. Biotransformations using microorganisms are a particularly useful tool for this purpose.

The structure of this compound contains an allylic position on the cyclohexene (B86901) ring, which is susceptible to oxidation. Fungi are known to be excellent reagents for carrying out specific and selective oxidation reactions on complex organic molecules.

When this compound is subjected to fungal biotransformation, allylic oxidation occurs. researchgate.net This process introduces oxygen into the molecule at a position adjacent to the double bond. This transformation has been shown to yield specific oxygenated derivatives, including a corresponding allylic alcohol and (+)-dihydroedulan-8-one. researchgate.net This demonstrates that microorganisms can be used to selectively modify the structure of this compound, providing access to novel derivatives that may have different aromatic or biological properties. researchgate.net

Table 3: Fungal Oxidation of this compound

SubstrateTransformationProduct(s)Reference
This compoundFungal Allylic OxidationAllylic alcohol derivative, (+)-Dihydroedulan-8-one researchgate.net

Synthesis of Structural Analogues and Related Compounds

The synthesis of structural analogues and related compounds of this compound often employs chemoenzymatic strategies to achieve high enantioselectivity. A key approach involves the use of enzymes, such as lipase, to resolve racemic mixtures of precursors, thereby creating chiral building blocks for the subsequent synthesis of the target molecules. researchgate.net This methodology allows for the preparation of enantiomerically enriched compounds that are crucial for structure-activity relationship studies.

One established synthetic route to this compound and its analogues starts from dihydro-α-ionol. researchgate.net A diastereomeric mixture of (2R,1′RS)-dihydro-α-ionol can be resolved through lipase-catalyzed enantioselective transesterification. This enzymatic step is pivotal as it selectively acylates one enantiomer, allowing for the separation of the chiral alcohol precursor needed for the synthesis of the target benzopyran structure.

Furthermore, microbial transformations can be employed to generate derivatives of this compound. Fungal allylic oxidation of the this compound core structure has been shown to successfully introduce hydroxyl or keto groups at specific positions. For example, this method can yield corresponding alcohols or compounds like (+)-dihydroedulan-8-one, expanding the library of related structures. researchgate.net The general structure of the benzopyran ring, which forms the core of dihydroedulan, is a common target in synthetic organic chemistry, with various methods developed for its construction and functionalization. taylorandfrancis.com

The table below summarizes a chemoenzymatic approach to synthesizing this compound and a related compound.

Starting MaterialKey TransformationIntermediate/ProductKey Reagent/Process
(2R,1′RS)-dihydro-α-ionolEnantioselective transesterificationEnantiomerically enriched dihydro-α-ionolLipase
This compoundFungal allylic oxidation(+)-Dihydroedulan-8-oneFungal biocatalyst

Proposed Biosynthetic Routes and Intermediate Compounds

The biosynthesis of this compound, a C13-norisoprenoid, is believed to originate from the degradation of larger terpenoid precursors, specifically C40 carotenoids. researchgate.net This pathway involves two major stages: the initial formation of carotenoids via the terpenoid biosynthetic pathway and their subsequent oxidative cleavage by specific enzymes.

Carotenoid Degradation Pathways

C13-norisoprenoids, including the ionone-type compounds that are precursors to dihydroedulans, are well-known products of carotenoid degradation. nih.govnih.gov This breakdown is not random but is catalyzed by a specific class of enzymes called carotenoid cleavage dioxygenases (CCDs). oup.comresearchgate.net These enzymes recognize and cleave specific double bonds within the C40 carotenoid backbone to produce a variety of smaller, often volatile, apocarotenoids. nih.gov

In organisms known to produce dihydroedulan, such as the grapevine (Vitis vinifera), the enzyme VvCCD1 has been identified and characterized. oup.comoup.comresearchgate.net Research has shown that recombinant VvCCD1 can symmetrically cleave carotenoid substrates like zeaxanthin (B1683548) at the 9,10 and 9',10' positions. oup.comresearchgate.net This cleavage yields C13 compounds, such as 3-hydroxy-β-ionone, and a C14-dialdehyde. oup.comresearchgate.net The expression of the VvCCD1 gene in grape berries is significantly induced just before the onset of ripening (véraison), which correlates with a subsequent increase in the concentration of C13-norisoprenoids as the fruit matures. oup.comoregonstate.edunih.gov This developmental timing strongly supports the role of carotenoid degradation as the primary source of C13-norisoprenoid aroma compounds in grapes. researchgate.netresearchgate.net The degradation of carotenoids like β-carotene and lutein (B1675518) during berry development provides the pool of substrates for these CCD enzymes. nih.govresearchgate.net

The general pathway can be summarized as follows:

Precursor (C40)EnzymeCleavage SiteKey Product (C13)
β-CaroteneCCD19,10 (9',10')β-Ionone
ZeaxanthinVvCCD19,10 (9',10')3-Hydroxy-β-ionone
LuteinCCDs9,10 (9',10')α-Ionone

Terpenoid Biosynthesis in Producing Organisms

The carotenoids that serve as precursors to this compound are themselves products of the general terpenoid biosynthetic pathway. nih.gov In plants and other producing organisms, the universal C5 building blocks of all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. rsc.orgnih.govresearchgate.net

These pathways are spatially separated within the plant cell. rsc.org

The MVA pathway operates primarily in the cytosol and is responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30), such as sterols. nih.govrsc.org

The MEP pathway is located in the plastids. nih.govrsc.org It provides the IPP and DMAPP for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), which include the carotenoids. rsc.orgnih.gov

The biosynthesis of C40 carotenoids begins with the head-to-tail condensation of IPP and DMAPP units to form the C20 precursor, geranylgeranyl diphosphate (GGPP). Two molecules of GGPP are then condensed in a head-to-head fashion by the enzyme phytoene (B131915) synthase to form phytoene, the first committed step in carotenoid biosynthesis. A series of subsequent desaturation and isomerization reactions convert phytoene into lycopene, which can then be cyclized to form α-carotene and β-carotene, the direct precursors to many of the carotenoids that are later degraded into C13-norisoprenoids. nih.gov Therefore, the MEP pathway is the ultimate origin of the carbon skeleton of this compound. nih.govrsc.org

Advanced Analytical Methodologies for Dihydroedulan Ii

Chromatographic Separation Techniques

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of volatile compounds like (-)-dihydroedulan II. It separates components of a mixture based on their physical and chemical properties as they pass through a stationary phase.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. researchgate.netcolostate.edu In this method, the gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint.

Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established databases like the NIST and Wiley libraries. nih.govnist.govcabidigitallibrary.org The mass spectrum for an isomer of this compound, Dihydroedulan IIA, is available in the NIST WebBook database. nist.gov

Quantification can be performed by integrating the area of the corresponding peak in the total ion chromatogram (TIC). colostate.edu For more precise measurements, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ion fragments characteristic of the target compound, thereby increasing sensitivity and reducing matrix interference. colostate.edu Studies have utilized GC-MS to identify and quantify dihydroedulan as a key aroma compound in products like elderberry juice. researchgate.net

Table 4.1.1: GC-MS Analysis Parameters for Volatile Compounds
ParameterDescriptionTypical Value/Setting
Column Type Fused silica (B1680970) capillary columns are commonly used. The stationary phase is chosen based on the polarity of the analytes.DB-5MS, HP-5MS (non-polar) biotech-asia.orgnist.gov
Column Dimensions Length, internal diameter, and film thickness affect separation efficiency and analysis time.30 m x 0.25 mm; 0.25 µm film thickness biotech-asia.org
Carrier Gas An inert gas is used to carry the sample through the column.Helium at a constant flow rate (e.g., 1 mL/min) biotech-asia.org
Injector Temperature Must be high enough to vaporize the sample without causing thermal degradation.250°C biotech-asia.org
Oven Program A temperature ramp is used to elute compounds with different boiling points.Initial temp 40-60°C, ramped at 3-5°C/min to 250-280°C biotech-asia.orgnist.gov
Ionization Mode Electron Ionization (EI) is most common for library matching.70 eV biotech-asia.org
Mass Range The range of m/z values scanned by the detector.40-400 amu biotech-asia.org

Gas Chromatography with a Flame Ionization Detector (GC-FID) is another crucial technique, primarily used for the quantification of organic compounds. chromatographyonline.com The FID is highly sensitive to compounds that contain carbon-hydrogen bonds and has a broad linear response range. chromatographyonline.com As the separated compounds elute from the GC column, they are burned in a hydrogen-air flame, which produces ions and generates an electrical current proportional to the amount of the analyte. chromatographyonline.com

While GC-MS is superior for identification, GC-FID is often preferred for accurate quantification due to its high sensitivity and consistent response for hydrocarbons. copernicus.org In many analytical workflows, a GC system's effluent is split between an MS and an FID, allowing for simultaneous identification and quantification in a single run. copernicus.orgchromatographyonline.com The relative percentage of this compound in a mixture, such as an essential oil, can be calculated through FID peak-area normalization, where the area of its peak is compared to the total area of all peaks in the chromatogram. biotech-asia.org

Retention Indices (RI) are a critical tool for the characterization and tentative identification of compounds in gas chromatography. The RI system standardizes the retention time of a compound by relating it to the retention times of a homologous series of n-alkanes. trajanscimed.com This conversion helps to minimize variations that can occur between different instruments, columns, and analytical conditions, making inter-laboratory data more comparable. cabidigitallibrary.org

The identity of an unknown peak can be suggested by matching its experimentally determined RI value with values reported in literature or databases for a specific GC column stationary phase. cabidigitallibrary.org The NIST Chemistry WebBook lists retention indices for an isomer, Dihydroedulan IIA, on various non-polar columns, which is invaluable for its identification in complex mixtures. nist.gov

Table 4.1.3: Reported Retention Indices for Dihydroedulan IIA on Various GC Columns
Column TypeActive PhaseRetention Index (I)Reference
CapillarySPB-11272Radulovic, Lazarevic, et al., 2007 nist.gov
CapillaryHP-5MS1284Radulovic, Lazarevic, et al., 2007 nist.gov
CapillaryHP-5MS1284Grujic-Jovanovic, Skaltsa, et al., 2004 nist.gov
CapillaryHP-51284Skaltsa, Demetzos, et al., 2003 nist.gov
CapillaryHP-51284Lazari, Skaltsa, et al., 2000 nist.gov
CapillaryDB-51300Tzakou, Roussis, et al., 1997 nist.gov

Data compiled from the NIST Standard Reference Database. nist.gov

Spectroscopic Identification Methods (e.g., GC/IR)

Gas Chromatography-Infrared Spectroscopy (GC-IR), also known as GC-FTIR, is a hyphenated technique that combines the separation power of GC with the structural identification capabilities of infrared spectroscopy. chromatographytoday.com As compounds elute from the GC column, they pass through a light pipe or are deposited onto a cooled surface (direct deposition), where their infrared spectrum is recorded. chromatographytoday.comkspublisher.com

This method provides valuable information about the functional groups present in a molecule. chromatographytoday.com For this compound, GC-IR can confirm the presence of ether linkages (C-O-C) and alkyl groups, complementing the fragmentation data from GC-MS. This is particularly useful for distinguishing between structural isomers, which may have very similar mass spectra but different IR spectra. chromatographytoday.comnih.gov The combination of mass spectral data and infrared data from GC-IR-MS provides a very high level of confidence in compound identification. nih.gov A vapor phase IR spectrum for this compound is noted as being available in the PubChem database. nih.gov

Advanced Sample Preparation and Detection Enhancements

The quality of chromatographic analysis heavily depends on the sample preparation method used to isolate and concentrate the analytes of interest from the sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com The method involves exposing a fused-silica fiber coated with a sorbent material (e.g., DVB/CAR/PDMS) to the headspace (the gas phase above the sample) of a solid or liquid sample in a sealed vial. mdpi.comresearchgate.net

Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov After an equilibrium period, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for analysis. mdpi.com

HS-SPME is valued for its speed, simplicity, and sensitivity. nih.gov It is highly effective for profiling the volatile composition of various materials, including plants, foods, and beverages, and has been successfully applied to the analysis of mint and other botanical samples containing cyclic ethers. mdpi.comdntb.gov.uanist.gov The technique minimizes thermal degradation of labile compounds compared to methods like hydrodistillation. mdpi.com

Compound Index

Based on a comprehensive search of scientific literature, there are no specific post-column derivatization techniques documented for the analysis of the compound this compound. Therefore, the content for the requested section, including the mandatory data tables and detailed research findings, cannot be generated.

Analytical research has primarily focused on the identification and quantification of this compound as a volatile organic compound (VOC) using methods such as gas chromatography-mass spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization is a technique typically applied to non-volatile or semi-volatile compounds that lack a chromophore or fluorophore for standard UV or fluorescence detection.

The absence of published research on specific post-column derivatization reactions for this compound prevents the creation of a scientifically accurate and informative article on this particular topic as requested.

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Prediction of Binding Affinities with Biological Targets

Molecular docking studies have been employed to predict the binding affinities of (-)-dihydroedulan II with various biological targets. These simulations provide insights into the potential inhibitory or interactive capabilities of the compound. For instance, in a study investigating the insecticidal activity of Satureja calamintha essential oil, this compound was identified as one of the most active molecules against the active site of acetylcholinesterase, with a glide g-score of -7.589 kcal/mol. researchgate.net This strong binding affinity suggests a potential mechanism for its insecticidal properties.

In another study on the antimicrobial and antioxidant properties of Sambucus nigra L. (Elderflower) oil, the binding energies of its constituents, including dihydroedulan II (cis), were calculated against several microbial and antioxidant protein targets. mdpi.com The docking scores ranged from -7.0 to -3.2 kcal/mol, indicating varying degrees of binding affinity. mdpi.com Similarly, in an analysis of essential oils from three Vitex species, molecular docking was used to evaluate the binding affinity of major constituents, including dihydroedulan II, with proteins related to antioxidant and phytotoxic activities. nih.gov

These predictive studies are crucial for identifying potential biological targets for this compound and for prioritizing it for further experimental validation. The binding affinity values, typically expressed in kcal/mol, serve as a quantitative measure of the interaction's strength.

Table 1: Predicted Binding Affinities of this compound with Biological Targets

Biological TargetDocking Score (kcal/mol)Source
Acetylcholinesterase-7.589 (glide g-score) researchgate.net

This table is interactive. Click on the headers to sort the data.

Elucidation of Active Site Interactions and Binding Modes

Beyond predicting binding affinities, molecular docking simulations provide detailed three-dimensional models of the ligand-protein complex, elucidating the specific interactions within the active site. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the complex and the biological activity of the compound.

For this compound, docking studies have visualized its interaction with the active site of acetylcholinesterase. researchgate.netresearchgate.net These visualizations reveal how the molecule orients itself within the binding pocket and which of its atoms interact with specific amino acid residues of the enzyme. researchgate.netresearchgate.net This level of detail is instrumental in understanding the structure-activity relationship and in designing more potent analogs.

Similarly, investigations into the antioxidant and phytotoxic activities of essential oils containing this compound have utilized docking to understand the binding modes with target proteins like human peroxiredoxin 5 and 4-hydroxyphenylpyruvate dioxygenase. nih.govmdpi.com The analysis of these interactions helps to explain the observed biological activities and provides a rational basis for the compound's effects. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies focusing solely on this compound are not extensively documented in the provided search results, the principles of QSAR are relevant to understanding its activity.

QSAR studies typically involve developing a statistical model that correlates physicochemical descriptors of a series of compounds with their experimentally determined biological activity. nih.gov These descriptors can include parameters related to hydrophobicity, electronics, and sterics. The resulting model can then be used to predict the activity of new, untested compounds. Given the availability of computational data on this compound, such as its XLogP3-AA value of 3.4, it could be included in a dataset for developing QSAR models for relevant activities like insecticidal or antimicrobial effects. nih.gov

Chemoinformatic Analysis for Virtual Screening and Lead Optimization

Chemoinformatic analysis plays a crucial role in modern drug discovery and the study of natural products. This field uses computational methods to analyze chemical data, enabling tasks like virtual screening and lead optimization.

Virtual screening involves docking large libraries of compounds against a target protein to identify potential "hits". This compound, being a component of various essential oils with demonstrated biological activities, is a candidate for such screening efforts. nih.govmdpi.com For example, it was identified as a common constituent in the essential oils of three Vitex species, which were then subjected to in silico studies to assess their inhibitory effects. nih.govmdpi.comresearchgate.net

Once a hit like this compound is identified, lead optimization can be employed. This process involves modifying the chemical structure of the lead compound to improve its activity, selectivity, and pharmacokinetic properties. The insights gained from molecular docking, such as the specific interactions within the active site, are invaluable for guiding these modifications. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological activity. numberanalytics.commdpi.com The specific stereoisomer of a compound can exhibit significantly different binding affinities and biological effects, as biological targets like enzymes and receptors are themselves chiral. numberanalytics.commdpi.com

This compound has a specific stereochemistry, designated as (2S,4aR,8aS). nih.govchemspider.com Its enantiomer and other diastereomers, such as dihydroedulan I, exist and may possess different biological profiles. nist.govnist.govnist.gov The biological activity observed in studies where this compound is a component of a natural extract is attributable to this specific isomer.

Synthetic studies aimed at producing this compound and related compounds often focus on controlling the stereochemistry to obtain the desired biologically active form. keio.ac.jp Understanding the role of each stereocenter in the interaction with a biological target is essential for designing potent and selective molecules. The distinct biological activities of different stereoisomers underscore the importance of stereochemical purity in both research and potential therapeutic applications. mdpi.com

Q & A

Q. What are the primary synthetic routes for (-)-dihydroedulan II, and what are their comparative advantages?

this compound has been synthesized via pathways involving cyclization of terpenoid precursors. Adams et al. (1975) developed a stereoselective synthesis using β-ionone derivatives, achieving a 62% yield through acid-catalyzed cyclization . Another approach by Prestwich et al. (1970) utilized oxidative cleavage of carotenoids, but with lower reproducibility due to side reactions. Key methodological considerations include:

  • Catalyst selection : Acidic conditions (e.g., H₂SO₄) favor cyclization but may degrade sensitive functional groups.
  • Purification : HPLC with C18 columns (as in ) is critical for isolating enantiomerically pure samples .
  • Yield optimization : Temperature control (20–25°C) minimizes decomposition.

Q. How is this compound structurally characterized, and what spectroscopic techniques are most reliable?

Structural elucidation relies on NMR (¹H, ¹³C, DEPT-135) for carbon skeleton analysis and mass spectrometry (EI-MS) for molecular ion confirmation (m/z 194.316). Prestwich et al. (1970) confirmed the bicyclic megastigmane framework via NOE experiments, while Adams et al. (1975) resolved stereochemistry using X-ray crystallography. Key steps:

  • Sample preparation : Dissolve in deuterated chloroform (CDCl₃) for NMR.
  • Data interpretation : Compare coupling constants (e.g., J = 8.2 Hz for trans-decalin protons) with literature values .

Q. What are the ecological roles of this compound in Passiflora edulis, and how can these be experimentally validated?

Hypothesized roles include pollinator attraction or pathogen defense. To test this:

  • Field experiments : Use gas chromatography-mass spectrometry (GC-MS) to quantify compound levels in floral vs. vegetative tissues (see for quantification methods) .
  • Bioassays : Expose fungal pathogens (e.g., Botrytis cinerea) to purified this compound at 0.1–1.0 mM concentrations and measure inhibition zones.

Advanced Research Questions

Q. How can discrepancies in reported chromatographic retention times for this compound across studies be resolved?

Variations in retention times (e.g., 7.857 min in vs. 7.92 min in other studies) arise from HPLC column aging or mobile phase pH differences . To standardize:

  • Method validation : Use a reference standard (CAS 41678-32-4) under fixed conditions (e.g., C18 column, 30% acetonitrile/water, 1.0 mL/min flow rate).
  • Interlaboratory calibration : Share retention indices relative to geraniol (7.148 min) as an internal marker .
  • Data reporting : Include column batch numbers and solvent suppliers in metadata .

Q. What strategies address low enantiomeric purity in synthetic this compound, and how can chiral resolution be optimized?

Contamination with (+)-enantiomers (up to 12% in some syntheses) compromises bioactivity studies. Solutions include:

  • Chiral stationary phases : Use amylose-based columns (e.g., Chiralpak IA) with heptane/isopropanol (90:10) for baseline separation.
  • Kinetic resolution : Enzymatic catalysis (e.g., lipase B) selectively acetylates the undesired enantiomer.
  • Crystallization : Recrystallize from hexane/ethyl acetate (4:1) at −20°C to enhance purity to >98% ee .

Q. How do conflicting bioactivity results for this compound in antioxidant assays reflect methodological limitations?

Discrepancies (e.g., EC₅₀ ranging from 50 μM to 200 μM) may stem from assay interference (e.g., DPPH assay sensitivity to solvent polarity). To mitigate:

  • Standardize protocols : Use ABTS assays at pH 7.4 with Trolox as a positive control.
  • Control for auto-oxidation : Pre-flush samples with nitrogen to prevent artifact formation.
  • Validate with orthogonal assays : Compare FRAP and ORAC results to confirm redox activity trends .

Q. What computational models predict the biosynthetic gene clusters responsible for this compound production in Passiflora species?

Leverage genome mining tools (e.g., antiSMASH) to identify terpene synthase homologs. Steps:

  • Transcriptome sequencing : Assemble RNA-seq data from passionfruit flowers.
  • Phylogenetic analysis : Align candidate genes with known megastigmane synthases (e.g., VvCS in Vitis vinifera).
  • Heterologous expression : Clone candidates into E. coli BL21(DE3) and assay for dihydroedulan II production via GC-MS .

Methodological Guidelines

  • Literature review : Systematically catalog synthesis routes, spectral data, and bioassays using PRISMA frameworks to identify knowledge gaps .
  • Data validation : Cross-reference chromatographic data (e.g., ) with CAS registry entries to ensure compound identity .
  • Ethical reporting : Disclose conflicts of interest (e.g., funding from agribusinesses) per guidelines in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.